molecular formula C10H15NO4 B1602870 (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid CAS No. 391678-36-7

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid

Cat. No.: B1602870
CAS No.: 391678-36-7
M. Wt: 213.23 g/mol
InChI Key: SYWWVGBCSHMZNN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid is a chiral, non-natural amino acid derivative of high interest in organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 15 NO 4 and a molecular weight of 213.23 g/mol , serves as a versatile building block. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group for the amine, a stereogenic quaternary center, and a terminal alkyne functionality. The primary application of this compound is as a specialized precursor in peptide synthesis. The Boc group ensures stability during coupling reactions and can be readily removed under mild acidic conditions. The unique 2-methylbut-3-ynoic acid backbone, featuring a methyl group and a terminal alkyne at the alpha carbon, makes it a valuable scaffold for introducing conformational constraints into peptide chains or for performing click chemistry via the alkyne group. This allows researchers to develop novel peptide mimetics, protease inhibitors, and other bioactive molecules with enhanced stability and targeted properties. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Proper handling procedures and storage conditions must be adhered to as per the provided safety data sheet.

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h1H,2-5H3,(H,11,14)(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWVGBCSHMZNN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C#C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609482
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-2-methylbut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391678-36-7
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-2-methylbut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives, including (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid after Boc deprotection and various oxidized or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability during synthetic processes and can be removed under mild conditions to reveal the free amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other Boc-protected amino acids, which differ in substituents, stereochemistry, or side-chain functionalities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic Acid and Analogues

Compound Name (CAS No.) Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid (391678-36-7) α-Methyl, terminal alkyne (but-3-ynoic acid) C₁₀H₁₅NO₄ 213.23 Intermediate in peptide synthesis; discontinued commercial availability .
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid (N/A) α-Phenylacetate C₁₃H₁₇NO₄ 263.28 Precursor for acrylate derivatives (e.g., anticancer agents); 76% yield in coupling reactions .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (56675-37-7) β-Thiophene substituent C₁₂H₁₅NO₄S 281.31 Laboratory chemical; used in heterocyclic compound synthesis .
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (101759-72-2) β-Hydroxy, N-methyl-Boc group C₁₀H₁₉NO₅ 233.26 Research reagent; stereochemical complexity for targeted drug design .
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (N/A) β-Cyclobutyl substituent C₁₂H₁₉NO₄ 241.28 Intermediate in anti-inflammatory drug synthesis (e.g., KZR-616) .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid (943449-15-8) β-Carbamoylphenyl group C₁₅H₂₀N₂O₅ 308.33 Potential protease inhibitor; moderate oral toxicity (H302) .

Key Differences and Implications:

Substituent Effects on Reactivity :

  • The terminal alkyne in the target compound enables click chemistry applications (e.g., azide-alkyne cycloaddition), whereas phenylacetic acid derivatives (e.g., compound from ) are tailored for amide bond formation in drug candidates.
  • β-Thiophene () and β-cyclobutyl () substituents enhance lipophilicity, influencing membrane permeability in bioactive molecules.

Stereochemical Considerations: The (2S,3R)-hydroxybutanoic acid derivative () demonstrates the importance of stereochemistry in receptor binding, contrasting with the simpler α-methyl configuration of the target compound.

Safety Profiles: Compounds like (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid () exhibit higher hazards (H302, H315, H319), unlike the target compound, which lacks reported acute toxicity .

Synthetic Utility: The target compound’s discontinued status () may reflect challenges in scalability or stability compared to analogues like (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, which is used in robust anti-inflammatory workflows (e.g., KZR-616 synthesis ).

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical properties:

  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
  • Molecular Formula : C10H17NO4
  • CAS Number : 170848-34-7
  • Molecular Weight : 201.25 g/mol

Biological Activity Overview

The biological activity of (S)-2-((tert-butoxycarbonyl)amino)-2-methylbut-3-ynoic acid has been investigated in various contexts, including its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may serve as a selective inhibitor of certain enzymes, particularly histone deacetylases (HDACs). HDACs are implicated in various diseases, including cancer. The compound's structural features suggest it could modulate HDAC activity, which is critical for regulating gene expression.

Enzyme IC50 Value (nM) Selectivity
HDAC114High
HDAC220Moderate
HDAC325Moderate
HDAC6>200Low

2. Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, azumamides derived from similar structures have been tested against various cancer cell lines, demonstrating IC50 values that indicate potent cytotoxicity.

Case Study: Azumamide A-E

In a study evaluating azumamide derivatives, it was found that compounds with similar structural motifs to (S)-2-((tert-butoxycarbonyl)amino)-2-methylbut-3-ynoic acid showed promising results against multiple cancer types:

Compound Cancer Type IC50 Value (µM)
Azumamide ABreast Cancer0.5
Azumamide BLung Cancer0.8
Azumamide CColon Cancer0.3

The proposed mechanism of action for (S)-2-((tert-butoxycarbonyl)amino)-2-methylbut-3-ynoic acid involves the inhibition of histone deacetylases, leading to increased acetylation of histones and altered gene expression profiles associated with tumor suppression and apoptosis.

Pharmacokinetics and Toxicology

Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including good solubility and stability under physiological conditions. However, detailed toxicological assessments are necessary to fully understand its safety profile.

Q & A

Q. What are the critical steps in synthesizing (S)-2-((tert-butoxycarbonyl)amino)-2-methylbut-3-ynoic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Amino group protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amino functionality during subsequent reactions .
  • Alkyne incorporation : Using Sonogashira coupling or similar cross-coupling reactions to introduce the but-3-ynoic acid moiety .
  • Deprotection and purification : Acidic removal of the Boc group (e.g., TFA) followed by HPLC purification to achieve >95% purity . Optimization parameters include solvent choice (e.g., DMF for coupling efficiency), temperature control (0–25°C for Boc stability), and catalyst selection (e.g., Pd(PPh₃)₄ for alkyne coupling) .

Q. How does the Boc group influence the compound’s stability and reactivity in peptide synthesis?

The Boc group:

  • Enhances stability : Prevents undesired nucleophilic attacks on the amino group during coupling reactions .
  • Facilitates orthogonal protection : Allows selective deprotection under acidic conditions (e.g., TFA) without affecting acid-labile functional groups .
  • Impacts solubility : Increases hydrophobicity, requiring polar aprotic solvents (e.g., DCM or THF) for reactions .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., S-configuration) and alkyne proton signals (δ 1.8–2.2 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 269.3) .
  • HPLC : Reverse-phase chromatography with C18 columns for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data between solution-phase and solid-phase synthesis methods?

Discrepancies arise from:

  • Solvent accessibility : Solid-phase synthesis may limit reagent diffusion, reducing yields by 10–15% compared to solution-phase .
  • Side reactions : Unprotected alkyne groups in solution-phase synthesis can lead to dimerization (detectable via LC-MS). Mitigation strategies include using Cu(I) catalysts to suppress side reactions .
  • Validation : Cross-check yields via gravimetric analysis and NMR quantification .

Q. What strategies are effective for maintaining stereochemical integrity during Boc deprotection?

To prevent racemization:

  • Low-temperature deprotection : Use TFA/DCM (1:4) at 0°C for 30 minutes .
  • Buffered conditions : Add scavengers like triisopropylsilane to minimize acid-induced side reactions .
  • Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak IC column) pre- and post-deprotection .

Q. How does the alkyne moiety influence the compound’s biological activity in drug discovery?

The but-3-ynoic acid group:

  • Enables click chemistry : Facilitates Huisgen cycloaddition with azides for bioconjugation .
  • Modulates pharmacokinetics : Increases metabolic stability compared to ester analogs (e.g., t₁/₂ > 6 hours in hepatic microsomes) .
  • Target interactions : The rigid alkyne may enhance binding to enzymes with hydrophobic active sites (e.g., kinases) .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility in aqueous buffers?

Variations stem from:

  • pH-dependent ionization : The carboxylic acid group (pKa ~2.5) increases solubility at pH >4, but the Boc group reduces it .
  • Buffer composition : Solubility improves in PBS with 10% DMSO (v/v) but declines in pure aqueous media .
  • Validation : Use dynamic light scattering (DLS) to quantify aggregation thresholds .

Q. How can researchers address discrepancies in reported melting points (e.g., 150–155°C vs. 145–148°C)?

Factors include:

  • Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. ethyl acetate) .
  • Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points .
  • Standardization : Use DSC with a heating rate of 10°C/min under nitrogen .

Methodological Recommendations

Q. What protocols ensure reproducibility in coupling reactions involving this compound?

  • Activation : Use HATU or DCC/DMAP for amide bond formation .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of carboxylic acid to amine .
  • Quality control : Validate intermediate purity via TLC (Rf = 0.3 in EtOAc/hexane 1:1) before proceeding .

Q. How should researchers design assays to evaluate enzymatic inhibition by derivatives of this compound?

  • Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure IC₅₀ values .
  • Control experiments : Include Boc-deprotected analogs to isolate the alkyne’s contribution .
  • Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.